Dipeptide-8
Description
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.22 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dipeptide 8 and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Approaches for Dipeptide-8
SPPS is a cornerstone of modern peptide synthesis, involving the sequential addition of protected amino acids to a growing chain anchored to an insoluble polymer resin. gyrosproteintechnologies.com This method simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing steps. bachem.com The most common strategy is the Fmoc/tBu approach, where the Nα-amino function is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.orgmasterorganicchemistry.com
During SPPS, the growing peptide chain can form secondary structures and aggregate, leading to incomplete reactions and diminished yields. This is particularly problematic for sequences containing hydrophobic residues or those prone to hydrogen bonding. Backbone protection strategies are employed to disrupt this intermolecular chain association, thereby improving solubility, handling, and the final yield and purity of the peptide. rsc.org
By reversibly substituting an amide bond's hydrogen, these protecting groups prevent the hydrogen bonding that underpins aggregation. peptide.com The introduction of backbone protection can be automated and has been shown to significantly improve the quality and yield of aggregation-prone peptides. rsc.org For instance, the recovered yield after purification for a challenging sequence synthesized with backbone protection was approximately 30%, a significant increase compared to the 3% yield from conventional SPPS. rsc.org
Key backbone protection strategies include:
Hmb/Dmb Groups : The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be introduced on the α-nitrogen of an amino acid. peptide.com These groups effectively disrupt aggregation and can also prevent side reactions like aspartimide formation. peptide.comnih.gov
Pseudoproline Dipeptides : These are analogs of proline derived from serine or threonine. Incorporating pseudoproline dipeptides mimics proline's natural ability to disrupt secondary structures. peptide.com This leads to better reaction kinetics, higher crude product purity, and improved solubility. The native sequence is regenerated during the final acid cleavage step.
Table 1: Comparison of Backbone Protection Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Hmb/Dmb Groups | Reversible alkylation of the peptide backbone amide nitrogen with 2-hydroxy-4-methoxybenzyl or 2,4-dimethoxybenzyl groups. rsc.orgpeptide.com | Disrupts interchain hydrogen bonding, prevents aggregation, improves solubility, and can prevent certain side reactions. rsc.orgpeptide.com |
| Pseudoproline Dipeptides | Utilizes dipeptides where a Ser or Thr residue is cyclized into a proline-like oxazolidine (B1195125) structure. peptide.com | Mimics proline's structure-breaking properties, enhances solubility, improves coupling efficiency, and leads to higher purity crude products. chempep.com |
The formation of the peptide bond is a critical step in SPPS, facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid for nucleophilic attack by the N-terminal amine of the resin-bound chain. jpt.com The choice of reagent is crucial for maximizing coupling efficiency, minimizing side reactions such as racemization (the loss of stereochemical integrity), and ensuring the successful incorporation of sterically hindered amino acids. jpt.comcreative-peptides.comgyrosproteintechnologies.com
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.compeptide.com
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization and improve reaction rates. creative-peptides.compeptide.com
Uronium/Aminium Salts : Reagents such as HATU, HBTU, HCTU, and COMU are highly reactive and efficient. creative-peptides.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high speed and low racemization rates. peptide.com COMU, an Oxyma-based reagent, is also noted for its superior performance and suppression of racemization. mesalabs.com
Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also highly effective, particularly for difficult couplings. peptide.com
Optimization involves selecting the appropriate reagent for the specific amino acid sequence and adjusting parameters like reaction time, temperature, and reagent concentration to maximize yield and purity. creative-peptides.com
Table 2: Common Coupling Reagents in SPPS
| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives (e.g., HOBt, HOAt) to reduce racemization. creative-peptides.compeptide.com DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. peptide.com |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | Highly efficient and fast-acting; good for difficult couplings. creative-peptides.com HATU and COMU are particularly effective at suppressing racemization. peptide.commesalabs.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Very effective reagents, especially for hindered couplings and cyclization. peptide.com Pyrrolidine-based versions are preferred to avoid toxic byproducts. universite-paris-saclay.fr |
The solid support, or resin, is a fundamental component of SPPS. It is typically a polystyrene polymer cross-linked with divinylbenzene. gyrosproteintechnologies.com The resin is functionalized with a linker, a chemical handle to which the first amino acid is attached. gyrosproteintechnologies.com The choice of linker dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage. gyrosproteintechnologies.combiotage.com
Cleavage Methodologies : After the peptide chain is fully assembled, it is cleaved from the resin support. For most standard linkers used in Fmoc/tBu chemistry, this is achieved by treatment with a strong acid. rsc.org A common cleavage cocktail consists of Trifluoroacetic acid (TFA) mixed with scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations generated during the removal of side-chain protecting groups. rsc.org For highly acid-sensitive resins like 2-ClTrt, very mild conditions, such as a dilute solution of TFA in a solvent like dichloromethane (B109758) (DCM), can be used to release the peptide. biotage.com
Table 3: Selected Resins and Cleavage Conditions for Peptide Acids
| Resin | Linker Type | Common Cleavage Condition | Key Feature |
|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | High concentration TFA cocktail (e.g., 95% TFA). peptide.com | Standard resin for routine synthesis of peptide acids. biotage.com |
| 2-Chlorotrityl Chloride Resin | Trityl-based | Very mild acid (e.g., 1-3% TFA in DCM, Acetic Acid/TFE/DCM). biotage.comnih.gov | Allows cleavage of fully protected peptides; suppresses racemization during loading. biotage.com |
| Merrifield Resin | Chloromethyl | Strong acids like HF or TFMSA. peptide.com | Used in Boc-based synthesis strategies. peptide.com |
The synthesis of peptide analogs often requires precise control over the stereochemistry at each chiral center. SPPS protocols can be adapted for stereoselective synthesis, ensuring the formation of a specific diastereomer. This is crucial for creating analogs like dipeptide isosteres, where the peptide bond is replaced with a mimic, such as a chloroalkene or fluoroalkene. nih.govbeilstein-journals.org
For example, the synthesis of a peptidomimetic containing a chloroalkene dipeptide isostere (CADI) was achieved using Fmoc-based SPPS. nih.gov The key CADI building block was itself synthesized via a diastereoselective allylic alkylation reaction before being incorporated into the peptide chain on the solid support. nih.gov Similarly, stereoselective methods have been developed for synthesizing fluoroalkene-based dipeptide isosteres, where techniques like stereoselective alkoxymethylation and selective reductions are used to establish the desired stereochemistry in the isostere precursor prior to its use in SPPS. beilstein-journals.org These examples demonstrate that SPPS is a versatile platform for constructing complex, stereochemically defined peptide analogs, provided the chiral building blocks are prepared appropriately.
Resin Functionalization and Cleavage Methodologies
Solution-Phase Peptide Synthesis (SOPS) Techniques for this compound
While SPPS is dominant, solution-phase peptide synthesis (SOPS) remains a valuable strategy, particularly for large-scale manufacturing or for peptides that are difficult to assemble on a solid support. In SOPS, all reactions, including coupling and deprotection, occur in a homogenous solution, requiring purification of the intermediate product after each step. beilstein-journals.org
A powerful approach within SOPS is fragment condensation, also known as a convergent synthesis strategy. thieme-connect.com Instead of adding amino acids one by one (a linear approach), pre-synthesized peptide fragments are coupled together. ontosight.aisci-hub.se For a dipeptide like this compound, this would be less relevant, but for its longer analogs, this method is highly advantageous.
The key benefits of this strategy include:
Higher Purity : Intermediate fragments can be purified before the final coupling, making it easier to separate the final product from closely related impurities that can accumulate during stepwise synthesis. thieme-connect.com
Improved Efficiency : By bringing together larger, pre-assembled blocks, the total number of synthesis cycles on the main peptide chain is reduced. ontosight.ai
This strategy can also be applied on a solid support (Solid-Phase Fragment Condensation or SPFC), combining the advantages of both techniques. thieme-connect.comresearchgate.net The challenge in fragment condensation lies in minimizing epimerization at the C-terminal residue of the activating peptide fragment, which requires careful selection of coupling reagents and conditions. sci-hub.se
Protecting Group Schemes for Differential Functionalization
The chemical synthesis of dipeptides necessitates the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bond. biosynth.comwiley-vch.de Orthogonal protecting group strategies are crucial for the differential functionalization of amino acids, allowing for the selective deprotection of one functional group while others remain protected. wiley-vch.demasterorganicchemistry.com
Commonly used protecting groups for the α-amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.org The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by treatment with a base like piperidine. americanpeptidesociety.org The choice between Boc and Fmoc strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For instance, the Fmoc strategy is often favored for its milder deprotection conditions. americanpeptidesociety.org
Side-chain functional groups of amino acids also require protection to avoid interference during peptide coupling. biosynth.comrsc.org A variety of protecting groups are available for different side chains, and their selection is critical for a successful synthesis. For example, the benzyl (B1604629) (Bn) group is often used for the protection of serine and threonine hydroxyl groups and the carboxyl groups of aspartic and glutamic acid. biosynth.com For lysine (B10760008), protecting groups like benzyloxycarbonyl (Cbz) or Boc are common. masterorganicchemistry.com
The concept of orthogonality is key. sigmaaldrich.com For instance, an Fmoc-protected N-terminus can be deprotected without affecting a t-butyl-based side-chain protecting group. biosynth.com This allows for the specific modification of the N-terminus, such as the addition of another amino acid, while the side chain remains protected. Similarly, other specialized protecting groups like the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups can be used for the protection of lysine side chains and are removed under specific conditions using hydrazine, offering another layer of orthogonality. sigmaaldrich.com
The following table summarizes common protecting groups used in dipeptide synthesis and their cleavage conditions:
| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | α-Amino, Side-chain amines | Trifluoroacetic acid (TFA) americanpeptidesociety.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Piperidine americanpeptidesociety.org |
| Benzyloxycarbonyl | Cbz, Z | α-Amino, Side-chain amines | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| Benzyl | Bzl | Side-chain hydroxyls, carboxyls | Catalytic hydrogenation, strong acids |
| tert-Butyl | tBu | Side-chain hydroxyls, carboxyls | Trifluoroacetic acid (TFA) biosynth.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side-chain amines | 2% Hydrazine in DMF sigmaaldrich.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Side-chain amines | 2% Hydrazine in DMF sigmaaldrich.com |
| 2-Phenylisopropyl | 2-PhiPr | Side-chain carboxyls | 1% TFA sigmaaldrich.com |
Purification and Isolation Procedures for Solution-Phase Products
Following solution-phase synthesis, the crude dipeptide product is a mixture containing the target molecule, unreacted starting materials, coupling reagents, and byproducts formed from the cleaved protecting groups. bachem.com Therefore, robust purification and isolation procedures are essential to obtain the dipeptide in high purity.
A common initial step involves an aqueous workup to remove water-soluble impurities. This can be followed by extraction into an organic solvent. google.com For instance, a process for purifying a dipeptide involved extraction from a salt solution using a primary alcohol like butanol. google.com
Chromatographic techniques are the cornerstone of peptide purification. mdpi.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for purifying peptides. bachem.com In RP-HPLC, a nonpolar stationary phase (commonly C18-modified silica) is used with a polar mobile phase. bachem.com The separation is based on the hydrophobicity of the components in the crude mixture. bachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer (often containing 0.1% TFA) is used to elute the compounds. bachem.com More polar impurities elute first, followed by the target peptide and then more hydrophobic impurities. bachem.com Fractions are collected and analyzed for purity, and those containing the pure dipeptide are pooled.
For larger-scale purifications, other techniques like countercurrent distribution (CCD) can be employed. bachem.com After purification, the final step is often lyophilization (freeze-drying) to remove the solvents and obtain the dipeptide as a stable, fine white powder. bachem.com
In some cases, purification can be simplified by using specific chemical strategies. The Group-Assisted Purification (GAP) strategy, for example, avoids traditional chromatography by using auxiliaries that allow for simple washing and extraction steps to isolate the pure product. nih.gov Another approach involves using a silyl (B83357) ester as a C-terminal protecting group, which is stable during synthesis but can be selectively cleaved, simplifying the purification of peptide fragments. acs.org
Chemoenzymatic and Enzymatic Synthesis of this compound
Chemoenzymatic and enzymatic methods offer greener and more selective alternatives to purely chemical synthesis for producing dipeptides like this compound. researchgate.netnih.gov These approaches leverage the high specificity of enzymes to form peptide bonds under mild conditions, often without the need for extensive protecting group strategies. researchgate.netethz.ch
Enzyme Selection and Engineering for Stereospecificity and Efficiency
The choice of enzyme is critical for the successful enzymatic synthesis of dipeptides, as it dictates substrate specificity and stereoselectivity. sci-hub.se Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under controlled conditions. ethz.ch Enzymes like papain, α-chymotrypsin, and thermolysin have been used for dipeptide synthesis. tandfonline.com
A key challenge is the inherent stereospecificity of most proteases, which strongly prefer L-amino acids. acs.org While some proteases like chymotrypsin (B1334515) can incorporate D-amino acids, their efficiency is often lower. nih.gov To overcome these limitations, protein engineering is employed to alter the substrate specificity and enhance the catalytic performance of enzymes. sci-hub.se This can involve site-directed mutagenesis to create variants with improved activity towards non-natural or D-amino acids.
L-amino acid ligases (Lals) are a particularly promising class of enzymes for dipeptide synthesis. sci-hub.senih.gov They catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent manner. nih.govnih.gov Different Lals exhibit unique substrate specificities, and new Lals are continually being discovered through techniques like in silico screening. sci-hub.senih.gov For instance, an L-amino acid ligase from Ralstonia solanacearum was found to have a different substrate preference compared to the well-characterized Lal from Bacillus subtilis. nih.gov
The following table provides examples of enzymes used in dipeptide synthesis and their key characteristics:
| Enzyme Class | Specific Enzyme Example | Key Characteristics | Reference |
| Proteases | Papain | Cysteine protease, used in kinetically controlled synthesis. ethz.ch | ethz.ch |
| α-Chymotrypsin | Serine protease, can incorporate some D-amino acids. nih.gov | nih.gov | |
| L-Amino Acid Ligases (Lals) | Lal from Bacillus subtilis (BsLal) | ATP-dependent, synthesizes dipeptides from unprotected L-amino acids. nih.gov | nih.gov |
| Lal from Ralstonia solanacearum (RSp1486a) | Exhibits different substrate specificity from BsLal. nih.gov | nih.gov | |
| TabS from Pseudomonas syringae | Involved in the biosynthesis of the dipeptide phytotoxin tabtoxin. asm.org | asm.org | |
| Amidohydrolases | d-stereospecific amidohydrolase from Streptomyces sp. | Can synthesize dl-configuration dipeptides. nih.gov | nih.gov |
Biocatalytic Approaches for Peptide Bond Formation under Mild Conditions
Biocatalytic methods form peptide bonds under mild aqueous conditions, reducing the need for harsh chemicals and organic solvents. nih.gov Two main approaches are used: the thermodynamic approach and the kinetic approach.
In the thermodynamic approach , the equilibrium of the hydrolysis reaction is shifted towards synthesis by altering the reaction conditions, such as reducing the water content.
The kinetic approach is more common and utilizes activated amino acid esters as acyl donors. ethz.ch A protease catalyzes the transfer of the acyl group to the amino group of a nucleophile (the second amino acid). ethz.ch This process is generally faster and less prone to side reactions than the thermodynamic approach.
ATP-grasp enzymes, including L-amino acid ligases, provide another powerful biocatalytic strategy. nih.govrsc.org These enzymes activate a carboxylic acid by forming an acyl-phosphate intermediate at the expense of ATP, which then reacts with an amine to form the amide bond. rsc.org This method allows for the direct coupling of unprotected amino acids. nih.gov
Non-Ribosomal Peptide Synthetase (NRPS) and L-Amino Acid Alpha-Ligase Based Methods
Nature employs large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) to produce a wide array of peptide-based secondary metabolites. asm.orgpnas.org These multienzyme complexes function as an assembly line for peptide synthesis.
An NRPS module typically consists of three core domains:
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate. jst.go.jpnih.gov
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm. asm.org
Condensation (C) domain: Catalyzes the formation of the peptide bond. asm.org
Researchers have successfully harnessed isolated A-domains from NRPSs for chemoenzymatic dipeptide synthesis. jst.go.jpasm.org The A-domain activates its cognate amino acid, which can then react with an added amine (another amino acid) to form a dipeptide. d-nb.info This method has been used to synthesize various dipeptides, including those containing D-amino acids. asm.org For example, the internal adenylation domains of the NRPS DhbF were shown to synthesize dipeptides like N-glycyl-L-cysteine and N-L-threonyl-L-cysteine. jst.go.jpnih.gov
L-amino acid ligases (Lals) , as mentioned previously, represent a distinct but related enzymatic approach. nih.gov Unlike the multi-domain NRPSs, Lals are single-domain enzymes that catalyze the ATP-dependent ligation of two free amino acids. nih.govontosight.ai This one-step condensation process is highly efficient and avoids the degradation of the product. asm.org The discovery and characterization of Lals with diverse substrate specificities, such as those from Bacillus and Pseudomonas species, have expanded the toolbox for the cost-effective and environmentally friendly production of a wide range of L-dipeptides. sci-hub.senih.govasm.org
Synthesis of Structurally Modified this compound Analogs and Mimics
The synthesis of structurally modified analogs and mimics of this compound is a key strategy for exploring structure-activity relationships and developing compounds with improved properties. These modifications can involve altering the peptide backbone, changing side chains, or introducing non-natural amino acids.
One common modification is the creation of pseudopeptides , where the amide bond is replaced with a different chemical linkage. For example, phosphinic dipeptide analogs , which contain a -P(O)(OH)CH₂- moiety in place of the amide bond, have been extensively studied as inhibitors of metalloproteases. mdpi.comnih.govscilit.com The synthesis of these analogs often involves the phospha-Michael addition of an α-amino-H-phosphinate to an acrylate (B77674) derivative. mdpi.com
Another approach is to create cyclic dipeptide mimics . Ring-closing metathesis has been used to synthesize eight-membered cyclic pseudo-dipeptides, which serve as constrained scaffolds in peptidomimetic research. nih.gov Stereoselective methods have also been developed to synthesize azabicyclo[4.3.0]nonane amino acid esters as β-turn mimetics, which can mimic the conformation of specific dipeptide sequences like Ala-Phe. acs.org
Modifications can also include the incorporation of silicon, as seen in the synthesis of the first α-sila-dipeptides , where a silicon atom replaces the α-carbon of one of the amino acids. nih.gov Furthermore, phosphonic acid derivatives can be used to create arginine mimetics within a dipeptide structure, leading to potent and selective enzyme inhibitors. osti.gov The synthesis of these diverse analogs often requires the development of novel synthetic pathways and the use of specialized building blocks and reaction conditions. mdpi.comnih.govspringernature.com
Incorporation of Non-Canonical Amino Acids and Peptidomimetics
The integration of non-canonical amino acids (ncAAs) and peptidomimetic motifs into a dipeptide framework is a primary strategy for enhancing biological stability and controlling conformation. nsf.govmdpi.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often feature modified backbones or side chains to improve their properties. nsf.gov This approach can confer resistance to proteolytic degradation and fine-tune the molecule's engagement with biological targets. mdpi.com
Several synthetic methods are employed to introduce these modifications. One common technique involves the solid-phase synthesis of peptides using building blocks of non-canonical amino acids. nsf.gov This allows for the precise placement of modified residues within the peptide sequence. Another advanced method is the use of suppressor tRNA transcripts that have been chemically or enzymatically "mislabeled" with an ncAA, enabling its incorporation into a peptide chain during ribosomal protein synthesis. nih.gov
Peptidomimetic strategies can range from subtle alterations to significant structural changes. Class A peptidomimetics, for instance, closely resemble the parent peptide and use minimal modifications to stabilize a desired conformation. rsc.org In contrast, Class B peptidomimetics may involve more substantial backbone alterations or the insertion of small-molecule fragments, leading to structures like peptoids where side-chain functionalities are preserved on a modified backbone. rsc.org The N-amination of the peptide backbone is one such modification that induces distinct geometries while retaining the hydrogen-bond donor capacity, unlike N-alkylation which can disrupt important hydrogen-bonding interactions. nsf.gov
| Modification Type | Description | Purpose | Representative Example(s) |
| Non-Canonical Side Chains | Replacing canonical amino acid side chains with unnatural variants (e.g., homoarginine, citrulline). rsc.org | Enhance proteolytic resistance, alter binding affinity. rsc.orgmdpi.com | Homoarginine, N-isopropylornithine |
| Backbone N-Amination | Substitution at the amide nitrogen with an amino group (-NH2). nsf.gov | Induces distinct backbone geometries, maintains H-bond donor capacity. nsf.gov | N-amino dipeptide building blocks. nsf.gov |
| Backbone N-Alkylation | Substitution at the amide nitrogen with an alkyl group. nsf.gov | Promotes cis-amide geometry, can disrupt H-bonds. nsf.gov | N-methylated amino acids |
| Peptoids | Isomers of peptides where the side chain is attached to the backbone nitrogen rather than the alpha-carbon. | Increased proteolytic stability, conformational flexibility. | N-substituted glycine (B1666218) oligomers |
| Triazole Linkages | Replacing the peptide bond with a 1,2,3-triazole ring via click chemistry. | Enhance stability, mimic peptide bond geometry. researchgate.net | Triazole-containing dipeptides. researchgate.net |
Cyclization Strategies for Constrained this compound Architectures
Conformational constraint through cyclization is a powerful tool in peptide science to lock a molecule into its biologically active shape. mdpi.comresearchgate.net Cyclization can improve stability, receptor selectivity, and bioavailability by reducing the molecule's conformational freedom. Various strategies have been developed to create cyclic peptides and their mimics, ranging from head-to-tail lactamization to more complex bicyclic systems. researchgate.netrsc.org
One seminal approach is the formation of Freidinger lactams , which are lactam-bridged dipeptides that constrain the peptide backbone. researchgate.net This strategy has been widely applied to create mimics of reverse turns in peptides. Synthesis can involve the cyclization of precursors like Boc-protected diaminobutyric acid, ornithine, or lysine to form 5-, 6-, and 7-membered lactam rings, respectively. nih.gov
Ring-closing metathesis (RCM) has emerged as a versatile method for synthesizing macrocycles, including those possessing 8-, 9-, and 10-membered rings, which can serve as dipeptide mimics. acs.org This reaction typically uses ruthenium-based catalysts to form a carbon-carbon double bond, cyclizing a di-olefinic precursor. acs.orgnih.gov
Another innovative technique is electrochemical cyclization . This method can be used to synthesize highly constrained, bicyclic dipeptides in a single step. acs.org For example, the anodic oxidation of a precursor like Boc-(S)-Ser-(S)-Pro-OMe generates an N-acyliminium cation that is trapped intramolecularly by a hydroxyl group, forming a novel 6,5-bicyclic system. acs.org
| Cyclization Strategy | Description | Ring Size Examples | Key Features |
| Lactamization (e.g., Freidinger) | Intramolecular amide bond formation between an amino group and a carboxyl group. researchgate.netnih.gov | 5, 6, 7-membered lactams. nih.gov | Constrains backbone; mimics β-turns. researchgate.net |
| Ring-Closing Metathesis (RCM) | Formation of a C=C bond from a diene precursor using a metal catalyst. acs.org | 8, 9, 10-membered rings. acs.org | Versatile for various ring sizes; creates unsaturated macrocycles. |
| Disulfide Bridge Formation | Oxidation of two thiol groups (cysteine residues) to form a disulfide bond. rsc.org | Variable | Reversible linkage; common in natural peptides. |
| Electrochemical Cyclization | Anodic oxidation to generate a reactive intermediate (e.g., N-acyliminium ion) that cyclizes. acs.org | 6,5-bicyclic systems. acs.org | One-pot reaction; creates highly constrained bicyclic structures. |
| Thiol-based Cyclization | Nucleophilic attack of a thiol group on an electrophile within the same peptide chain. rsc.org | Variable | Forms stable thioether linkages. |
Design and Synthesis of Pseudo-Dipeptides and Hybrid Scaffolds
Pseudo-dipeptides and hybrid scaffolds represent a more profound modification of the dipeptide structure, where the characteristic amide bond is replaced with a surrogate, or where peptidic fragments are combined with abiotic linkers. nih.govacs.org This approach allows for the creation of novel molecular architectures with unique properties that are often inaccessible through conventional peptide chemistry.
The synthesis of cyclic pseudo-dipeptides can be achieved through methods like ring-closing metathesis applied to diallyl-substituted precursors. nih.gov This strategy was used to create eight-membered cyclic structures as potential enzyme inhibitors. nih.gov Another sophisticated approach involves the design of pincer-dipeptide and pseudodipeptide conjugates . researchgate.net In this work, dipeptide surrogates were designed as nonclassical pincer ligands that undergo site-selective cyclopalladation, affording organometallic pincer-peptide hybrid structures. researchgate.net
The concept of bioinspired minimalistic pseudopeptides involves combining natural building blocks, such as amino acids, with abiotic fragments that serve as structural scaffolds. acs.org Some of these molecules are as simple as two amino acids connected by a diamino spacer, moving away from the traditional peptide backbone entirely. acs.org This strategy allows for the design of molecules with defined structural and functional properties, which can be tuned by small changes in the molecular components or by external stimuli. acs.org Hybrid scaffolds can also be constructed by fusing biologically active heterocyclic structures, such as quinazolinone or indole, to create molecules with combined therapeutic and diagnostic potential. iicb.res.in
| Scaffold Type | Description | Synthetic Approach | Key Characteristic |
| Cyclic Pseudo-Dipeptides | The peptide bond is replaced, and the structure is cyclized. | Ring-closing metathesis of diallyl-substituted precursors. nih.gov | Non-peptidic backbone within a macrocyclic structure. nih.gov |
| Pincer-Peptide Conjugates | A peptide or pseudo-peptide is designed to act as a ligand for a metal center. | Site-selective direct cyclopalladation. researchgate.net | Hybrid organic-organometallic scaffold. researchgate.net |
| Minimalistic Pseudopeptides | Two amino acids are connected by a non-peptidic, abiotic spacer (e.g., a diamine). acs.org | Standard organic synthesis coupling amino acids to a spacer molecule. | Abiotic linker replaces the peptide bond entirely. acs.org |
| Fused Hybrid Heterocycles | Biologically active heterocyclic scaffolds are fused together or with peptide fragments. iicb.res.in | Transition metal-catalyzed C-H activation; tandem click reactions. iicb.res.in | Fused poly-heterocyclic systems with potential dual functions. |
Advanced Molecular and Supramolecular Characterization of Dipeptide 8
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for analyzing the structural and conformational properties of peptides in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of peptides in solution. mdpi.com The conformational preferences of dipeptides can be determined by analyzing NMR parameters such as chemical shifts and spin-spin coupling constants. nih.gov For instance, the vicinal (three-bond) HN-Hα coupling constants (³J(HN,Hα)) are particularly useful for identifying secondary structure elements. mdpi.com In cases where a peptide exists in multiple conformations that are rapidly interconverting, the measured coupling constants represent a population-weighted average of the conformers present. mdpi.com
The study of cyclic dipeptides, such as cyclo(L-Pro-L-Pro), has demonstrated that an equilibrium of multiple conformations can exist in solution at room temperature. Computational models, in conjunction with experimental NMR data, suggest a prevalence of the conformation also found in the crystalline state. The relationship between NMR chemical shifts and molecular structure can sometimes be complicated by solvent effects. However, spin-spin coupling constants are often more reliable for estimating the conformational ratio.
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and confirming the amino acid sequence of peptides. libretexts.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize peptides for MS analysis. libretexts.org Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected peptide ion and analyzing the resulting fragment ions. broadinstitute.org
The fragmentation of a peptide typically occurs at the peptide bonds, generating a series of characteristic ions (e.g., b-ions and y-ions) that allow for the deduction of the amino acid sequence. wikipedia.org This process, known as de novo sequencing, is essential for identifying novel peptides that are not present in existing databases. wikipedia.org For Dipeptide-8, high-resolution mass spectrometry (HRMS) can establish its elemental formula. For example, a dipeptide like 8-amino- rsc.orgdiazonane-2,5-dione had its formula C₇H₁₃N₃O₂ confirmed by HREIMS. scielo.br The analysis of isobaric dipeptides, which have the same mass but different sequences (e.g., Arg-Phe and Phe-Arg), can be achieved by separating them chromatographically before MS/MS analysis, which then reveals distinct fragmentation patterns. nih.govacs.org
Table 1: Representative Mass Spectrometry Data for Dipeptide Analysis This table is illustrative and provides examples of the types of data obtained in MS analysis of dipeptides.
| Dipeptide Example | Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Arg-Phe / Phe-Arg | ESI | 329.149 | 120.080 (Phe immonium), 136.075 (Tyr immonium) | nih.gov |
| 8-amino- rsc.org diazonane-2,5-dione | HREIMS | 154.07392 ([M-NH₃]⁺) | Not specified | scielo.br |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and analyzing hydrogen bonding within a molecule. masterorganicchemistry.com The absorption of IR radiation causes vibrations of molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment. masterorganicchemistry.com
In peptides, key IR absorption bands include the N-H stretching vibration (Amide A), the C=O stretching vibration (Amide I), and the N-H bending/C-N stretching vibration (Amide II). bas.bgrsc.org The positions of these bands are sensitive to the peptide's conformation and hydrogen-bonding interactions. acs.org For example, the IR spectrum of 8-amino- rsc.orgdiazonane-2,5-dione shows a broad N-H stretch at 3332 cm⁻¹, a C-H stretch at 2925 cm⁻¹, and a strong C=O stretch (Amide I) at 1668 cm⁻¹, indicative of amide bonds. scielo.br Hydrogen bonding typically leads to a broadening and a shift to lower frequencies of the N-H and O-H stretching bands. masterorganicchemistry.comacs.org The analysis of the Amide I band can also provide information about the secondary structure of the peptide. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for Dipeptides This table provides a general range for characteristic IR bands in dipeptides.
| Functional Group Vibration | Typical Frequency Range (cm⁻¹) | Appearance | Reference |
|---|---|---|---|
| N-H Stretch (Amide A) | 3300 - 3500 | Broad (H-bonded) or sharp | rsc.org |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong | libretexts.org |
| C=O Stretch (Amide I) | 1630 - 1690 | Strong, sharp | masterorganicchemistry.com |
| N-H Bend (Amide II) | 1510 - 1550 | Medium | mdpi.com |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique has been successfully applied to various dipeptides to elucidate their molecular conformation and intermolecular interactions. mdpi.comnih.gov
Single-Crystal Growth and Data Collection for this compound
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. nih.gov This can be achieved through methods like slow solvent evaporation. mdpi.comresearchgate.net For instance, single crystals of cyclo(l-Cys-d-Cys) were obtained by slowly evaporating a solution of the dipeptide in an acetonitrile-water mixture. mdpi.com Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov The symmetry and dimensions of the crystal's unit cell can be determined from the pattern of the diffraction spots. nih.gov
For example, the crystal structure of a racemic mixture of cyclo(D-Pro-L-Tyr) and cyclo(L-Pro-D-Tyr) was determined to belong to the orthorhombic space group Pna21, with specific unit cell dimensions. The data collection is typically performed at low temperatures (e.g., 100 K or 191 K) to minimize thermal vibrations and obtain higher resolution data. preprints.org
Refinement of Molecular Conformation and Intermolecular Interactions
After data collection, the diffraction intensities are used to calculate an electron density map, from which the atomic positions are determined and refined. nih.gov This refinement process yields a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov
In the crystal structure of rac-cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr), the diketopiperazine (DKP) ring adopts a twist boat conformation. The crystal structure is stabilized by intermolecular hydrogen bonds, such as N-H···O and O-H···O interactions, which form a network that holds the molecules together in the crystal lattice. nih.gov The analysis of these interactions is crucial for understanding the supramolecular assembly of the peptide in the solid state. For example, in the crystal structure of Gly-Met, the NH₃⁺ group donates hydrogen bonds to three separate molecules, contributing to a complex three-dimensional hydrogen-bonding array. nih.gov
Table 3: Example Crystallographic Data for a Dipeptide This table presents example data for rac-cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr) to illustrate the outputs of a crystallographic study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 10.746 (1) |
| b (Å) | 12.699 (1) |
| c (Å) | 9.600 (8) |
| Z (molecules/unit cell) | 4 |
Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation
The rigorous assessment of purity and the effective isolation of this compound are critical for its characterization and application. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques widely employed for these purposes, offering high resolution and sensitivity for the analysis of peptides. bio-rad.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis
High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) mode, is a cornerstone technique for the analysis and purification of synthetic peptides like this compound. renyi.hulcms.cz This method separates molecules based on their hydrophobicity. renyi.hu The crude product of a peptide synthesis contains not only the target peptide but also various impurities, which must be separated and characterized. lcms.cz RP-HPLC is utilized for both the initial analytical assessment of the crude mixture and the subsequent large-scale purification to isolate the desired compound. renyi.hu
The separation is achieved by passing the peptide sample through a column packed with a nonpolar stationary phase, most commonly silica (B1680970) particles chemically modified with alkyl chains such as C18 or C8. renyi.huwaters.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the compounds. mdpi.comresearchgate.net Trifluoroacetic acid (TFA) is a frequently used mobile phase additive that acts as an ion-pairing agent. lcms.cz At a low pH, TFA protonates the carboxyl groups on the peptide and residual silanols on the silica surface, which minimizes undesirable secondary interactions and results in improved peak shapes and better separation. lcms.cz Peptides are then eluted in order of increasing molecular hydrophobicity as the concentration of the organic solvent in the mobile phase is increased through a gradient. renyi.hu For instance, a crude sample of a dipeptide (Z-Val-Val-OMe) was analyzed using a Sunfire C18 column with a linear gradient of 10% to 90% acetonitrile in water containing 0.1% TFA, confirming a purity of 97.69%. researchgate.net
Alternative methods, such as using a β-cyclodextrin bonded column with an isocratic mobile phase of methanol (B129727) and water, have also proven effective for separating selected dipeptides. tandfonline.comtandfonline.com The choice of column, mobile phase composition, and gradient profile are all critical parameters that are optimized to achieve the desired resolution and purity. waters.com
Table 1: Exemplary HPLC Conditions for Dipeptide Analysis This table is interactive. You can sort and filter the data.
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | Reversed-Phase Ion-Pair HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Column | TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) | Sunfire C18 (4.6 mm x 100 mm, 4 µm) | β-cyclodextrin bonded (Cyclobond I) |
| Mobile Phase A | 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) with 6 mmol/L 1-heptanesulfonic acid | Water with 0.1% TFA | Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) with 0.1% TFA | Methanol |
| Gradient/Elution | Isocratic (96:4, A:B) | Linear Gradient (10% to 90% B over 25 min) | Isocratic (84:16, A:B) |
| Flow Rate | Not specified | 1.0 mL/min | Not specified |
| Detection | UV | UV | UV at 254 nm |
| Reference | mdpi.com | researchgate.net | tandfonline.com |
Capillary Electrophoresis (CE) for Characterization and Quantification
Capillary Electrophoresis (CE) has emerged as a highly efficient and complementary technique to HPLC for peptide analysis. researchgate.net It is particularly valued for its high resolution, speed, and minimal sample consumption. bio-rad.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates molecules based on their charge-to-hydrodynamic radius ratio in an electric field. youtube.com This makes it an excellent method for assessing the purity of peptides and quantifying charged variants. youtube.com
In a typical CZE setup for peptide analysis, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer, such as a phosphate buffer at pH 2.5. bio-rad.com A high voltage (e.g., 10 kV) is applied across the capillary, causing the charged peptide molecules to migrate towards the electrode of opposite polarity. bio-rad.com Differences in their net charge and size result in different migration velocities, leading to their separation. researchgate.net Detection is commonly performed using UV absorbance at a wavelength of 200 nm, where the peptide bond absorbs strongly. bio-rad.com
CE is a powerful tool for various applications in peptide characterization, including purity determination, identification of impurities, and stability studies to monitor degradation. bio-rad.comyoutube.com The technique is sensitive enough to resolve peptides with minor structural differences, often in a matter of minutes. bio-rad.com The development of CE coupled with mass spectrometry (CE-MS) has further enhanced its capabilities, allowing for the comprehensive profiling and quantification of hundreds of dipeptides, including the separation of structural isomers. nih.govacs.org
Table 2: Typical Capillary Zone Electrophoresis (CZE) Parameters for Peptide Analysis This table is interactive. You can sort and filter the data.
| Parameter | Typical Conditions |
| Technique | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused-silica (e.g., 50 µm ID) |
| Running Buffer (BGE) | 0.1 M Phosphate Buffer (pH 2.5) |
| Running Voltage | 10 kV |
| Polarity | Positive-to-negative |
| Temperature | 25 °C |
| Injection | Electrophoretic (e.g., 8 kV) |
| Detection | UV Absorbance at 200 nm |
| Application | Purity determination, separation of digests |
| Reference | bio-rad.com |
Computational and Theoretical Investigations of Dipeptide 8
Quantum Chemical Calculations
Quantum chemical methods are used to study the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net It is employed to understand how the arrangement of electrons influences a dipeptide's properties and reactivity. Studies on proline-containing dipeptides, for instance, use DFT to analyze how substituting the alpha-hydrogen affects conformational preferences and the electronic characteristics of the peptide bonds. nih.gov
DFT calculations have been applied to various dipeptide systems to:
Analyze Conformational Stability: By calculating the total energy of different spatial arrangements (conformers), researchers can identify the most stable structures. For cyclic dipeptides, DFT has been used to show that the six-membered main ring often prefers a boat conformation. researchgate.net
Investigate Electronic Properties: These calculations reveal details about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental to understanding a molecule's reactivity. For some dipeptide derivatives, DFT calculations have indicated higher levels of activity compared to parent compounds, affirming the benefit of specific structural modifications. researchgate.net
Assess Reactivity and Interactions: The distribution of electron density, calculated through DFT, helps predict how a dipeptide will interact with other molecules, such as binding to a protein target. researchgate.net In one study involving a molecule designated as dipeptide (8), a computational approach called Double Configuration Interaction Singles (DCIS) was used to analyze electronic excitations, noting a significant effect from orbital rotations which points to complex electronic behavior. aip.org
Table 1: Application of DFT in Dipeptide Analysis
| Area of Investigation | Specific Application | Example System | Reference |
| Electronic Structure | Analysis of molecular orbitals and electron density. | Dipeptide derivative ligands | researchgate.net |
| Conformational Analysis | Determination of preferred ring pucker and isomer energies. | Cyclic dipeptides, Proline analogues | researchgate.netnih.gov |
| Reactivity | Prediction of interaction potential with biological targets. | Antifungal dipeptides | researchgate.net |
| Excited States | Calculation of electronic excitation energies and orbital relaxation. | Dipeptide (8) test molecule | aip.org |
A key application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate computed structures. DFT methods are used to calculate vibrational frequencies corresponding to Infrared (IR) spectra and nuclear magnetic shielding constants for Nuclear Magnetic Resonance (NMR) spectra. csic.esresearchgate.net For a dipeptide synthesized as N-(N-Benzoyl-L-glycyl)-4R-hydroxy-L-proline methyl ester (and named Dipeptide 8 in the study), the reported experimental IR spectrum showed characteristic peaks that can be correlated with theoretical vibrational modes. csic.es
Conformational energy calculations are central to understanding the structural preferences of a dipeptide. DFT is used to map the potential energy surface of the molecule as a function of its dihedral angles.
Relative Energies: Calculations determine the energy differences between various stable conformers. For proline dipeptides, DFT has shown that in polar environments, the energy difference between the cis and trans conformations of the peptide bond is reduced, favoring the cis state. nih.gov
Energy Barriers: The energy required to transition between different conformations can also be calculated. For N-(hydroxy)peptides, a low energy barrier for cis-trans isomerization was calculated, explaining the ease of cyclization into diketopiperazines observed experimentally. nih.gov
These computational predictions are invaluable for interpreting experimental spectra and understanding the conformational dynamics that govern a dipeptide's biological function.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms in a system over time, providing a detailed view of a molecule's dynamic behavior. These simulations are essential for exploring how dipeptides flex, fold, and interact with their environment.
MD simulations are used to explore the full range of conformations a dipeptide can adopt, known as its conformational landscape. researchgate.net By simulating the molecule for nanoseconds to microseconds, researchers can observe its flexibility and identify its most populated shapes.
Model Systems: The alanine (B10760859) dipeptide is a canonical system for studying protein backbone conformations using MD simulations. These studies create free energy maps based on the peptide's primary dihedral angles (phi and psi), revealing the most stable conformational basins. researchgate.netuiuc.edu
Substrate Binding: In studies of P-glycoprotein, MD simulations were used to observe a dipeptide-based substrate within the protein's binding cavity. The simulations showed how the substrate moves and orients itself within the binding site, highlighting the flexibility of both the dipeptide and the protein during the binding process. biorxiv.orgelifesciences.org
Structural Preferences: For dipeptides designed to adopt specific structures, such as the D-Pro-Ala dipeptide (8) used to induce a reverse-turn conformation in beta-hairpins, MD simulations can quantify the stability and population of the desired folded state. researchgate.netnih.gov
Table 2: Parameters for a Typical Molecular Dynamics Simulation of a Peptide System
| Parameter | Description | Typical Value/Software | Reference |
| Force Field | A set of parameters describing the potential energy of the atoms. | CHARMM36m, AMBER | uiuc.edubiorxiv.org |
| Software | The program used to run the simulation. | GROMACS, NAMD | uiuc.edubiorxiv.org |
| Solvent Model | Representation of the solvent (e.g., water). | Explicit (e.g., TIP3P) or Implicit | uiuc.edu |
| Simulation Time | The duration of the simulated trajectory. | 100 ns - 2.5 µs | uiuc.edubiorxiv.org |
| Temperature | The temperature at which the simulation is run. | 300 K - 400 K | biorxiv.orgelifesciences.org |
The surrounding solvent has a profound impact on a dipeptide's structure and movement. MD simulations explicitly model the interactions between the peptide and solvent molecules, typically water.
MD simulations can capture the rare but crucial events of a peptide transitioning from one stable conformation to another. This is key to understanding processes like folding or a substrate moving through a protein.
In the context of the P-glycoprotein transporter, MD simulations were used to validate a proposed pathway for a dipeptide-based substrate to exit the protein. elifesciences.org By running simulations at an elevated temperature (400 K) to accelerate the process, researchers observed the substrate moving through an exit tunnel and being released to the extracellular side. biorxiv.orgelifesciences.org For simpler systems like alanine dipeptide, specialized simulation techniques and analysis models are used to identify the precise transition states that lie on the highest free energy barriers between stable conformations, representing the bottleneck of conformational change. nih.gov These studies provide a step-by-step view of molecular mechanisms that are often too fast or transient to be captured by experimental methods alone. elifesciences.org
Solvent Effects on Dipeptide-8 Conformation and Dynamics
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uq.edu.au This method is widely used to understand and modulate protein-protein interactions (PPIs), which are central to numerous regulatory pathways. frontiersin.org
Computational Modeling of this compound Binding to Protein Targets (e.g., enzymes, transporters)
Computational modeling has been pivotal in elucidating the binding of dipeptide-based compounds to various protein targets, including enzymes and transporters. For instance, studies have focused on designing dipeptide derivatives as inhibitors for human neutral endopeptidase (NEP), an enzyme implicated in cardiovascular and skin aging conditions. nih.gov By utilizing in silico molecular modeling, researchers have successfully designed and synthesized highly effective NEP inhibitors with sub-nanomolar IC50 values. nih.gov
Another significant area of investigation involves the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism. Computational methods have been employed to study peptide analogs of Ile-Pro-Ile, one of the most potent known DPP-IV inhibitory peptides. frontiersin.org Similarly, molecular docking has been used to analyze the interaction between cysteine-containing dipeptides and Angiotensin-Converting Enzyme (ACE), revealing the binding mechanisms of these potential antihypertensive agents. oup.com
The versatility of computational modeling is further demonstrated in studies targeting histone deacetylase 8 (HDAC8), where dipeptide cross-links with hydroxamic acid were designed and their binding affinities assessed through docking studies. researchgate.net These in silico analyses suggested that a compound comprising L-tryptophyl-L-tyrosine linked to a hydroxamic acid moiety could be a potent HDAC8 inhibitor. researchgate.net Furthermore, molecular docking has been applied to investigate the binding of Leu-Val based dipeptides to bacterial and malarial protein targets, indicating their potential as antimicrobial and antimalarial agents. nih.gov
The challenges in modeling peptide-protein interactions arise from the inherent flexibility of peptides, which can adopt different conformations upon binding to various proteins. frontiersin.orgrsc.org To address this, computational approaches often employ flexible docking strategies and molecular dynamics (MD) simulations to explore a range of possible peptide conformations. frontiersin.orgrsc.org
Table 1: Examples of this compound and its Analogs in Molecular Docking Studies
| Dipeptide/Analog Studied | Protein Target | Therapeutic Area | Key Findings from Docking |
| Dipeptide derivatives | Neutral Endopeptidase (NEP) | Antihypertensive, Skin anti-aging | Designed inhibitors with sub-nanomolar IC50 values based on structure-based modeling. nih.gov |
| Cysteine-containing dipeptides | Angiotensin-Converting Enzyme (ACE) | Antihypertensive | Revealed interactions between the dipeptide and ACE active site. oup.com |
| Dipeptide cross-links with hydroxamic acid | Histone Deacetylase 8 (HDAC8) | Anticancer | Predicted high binding affinities, with L-tryptophyl-L-tyrosine derivative showing the most promise. researchgate.net |
| Leu-Val based dipeptides | Bacterial and Malarial proteins | Antimicrobial, Antimalarial | Showed significant binding affinities compared to standard drugs. nih.gov |
| Ile-Pro-Ile analogs | Dipeptidyl Peptidase IV (DPP-IV) | Antidiabetic | Elucidated structural requirements for potent DPP-IV inhibition. frontiersin.org |
Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Pockets
The stability of a dipeptide-protein complex is largely determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions, within the binding pocket. Computational analyses have been crucial in dissecting these interactions at an atomic level.
Hydrogen bonds are a predominant type of interaction, often playing a critical role in the specificity and affinity of binding. biorxiv.orgresearchgate.net For example, in the binding of tetrapeptides to ACE, hydrogen bonding was identified as a major contributing factor to the interaction energy. researchgate.net Similarly, the interaction of dipeptides with the F pocket of MHC class I molecules is stabilized by hydrogen bonding networks. pnas.org The removal of a critical hydrogen-bonding interaction can significantly diminish the inhibitory activity of a compound. researchgate.net
Prediction of Binding Affinities and Molecular Recognition Principles
Predicting the binding affinity of a dipeptide to its protein target is a primary goal of computational modeling. biorxiv.org Various scoring functions are used in molecular docking to estimate the binding free energy, which is then correlated with experimental binding affinities, often expressed as IC50 values. frontiersin.orgacs.org However, the accuracy of these predictions can be limited by the approximations in the scoring functions and the rigid sampling of conformations. acs.org
To improve prediction accuracy, machine learning and deep learning models are increasingly being employed. rsc.orgbiorxiv.org These models can learn complex relationships between the structural features of a dipeptide and its binding affinity from large datasets of known protein-peptide interactions. rsc.org For instance, machine learning models have been developed to predict the binding affinity of peptides to MHC class II molecules with improved accuracy. acs.org
Molecular recognition principles derived from these computational studies provide a framework for understanding how dipeptides selectively bind to their targets. These principles often highlight the importance of specific amino acid residues, their sequence, and their physicochemical properties in determining binding specificity and affinity. researchgate.net For example, studies on DPP-IV inhibitors have shown that the hydrophobicity of amino acids at specific positions is critical for inhibitory activity. frontiersin.org
Cheminformatics and In Silico Profiling
Cheminformatics applies computational methods to analyze and model chemical data, while in silico profiling uses these models to predict the properties of new compounds.
Structure-Activity Relationship (SAR) Studies via Computational Design
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational design plays a crucial role in modern SAR studies by enabling the systematic modification of a lead compound and the prediction of the activity of the resulting derivatives. acs.org
For dipeptides, SAR studies have been conducted to elucidate the structural features that govern their antioxidant and ACE inhibitory activities. oup.com By establishing quantitative structure-activity relationship (QSAR) models, researchers can identify the key molecular descriptors that correlate with biological activity. acs.orgcapes.gov.br These descriptors can include steric, electronic, and hydrophobic properties of the dipeptide. oup.com For example, in the design of antifungal peptides, QSAR models based on physicochemical properties were used to screen for promising candidates. researchgate.net
Ligand-Based and Structure-Based Design of this compound Derivatives
The design of novel dipeptide derivatives often follows two main strategies: ligand-based design and structure-based design.
Ligand-based design is employed when the three-dimensional structure of the target protein is unknown. nih.gov This approach relies on the knowledge of a set of molecules that are known to bind to the target. nih.gov A pharmacophore model, which represents the essential 3D arrangement of chemical features required for biological activity, is generated from these known ligands. plos.org This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors. plos.org
Structure-based design , on the other hand, utilizes the known 3D structure of the target protein. nih.gov This allows for the rational design of ligands that are complementary in shape and chemical properties to the protein's binding site. nih.gov Molecular docking is a key tool in structure-based design, enabling the virtual screening of large compound libraries and the optimization of lead compounds. nih.gov An original strategy called drug-based peptide design (DBPD) has been developed, which involves constructing dipeptides that are structurally similar to known non-peptide biologically active compounds. mdpi.com
Both approaches have been successfully applied to the design of dipeptide derivatives. For instance, a combination of ligand- and structure-based pharmacophore mapping was used to identify novel HIV-1 protease inhibitors. plos.org Similarly, structure-based design has led to the development of potent inhibitors for human neutral endopeptidase. nih.gov
Biochemical and Cellular Mechanistic Investigations of Dipeptide 8 in Vitro Models
Investigation of Dipeptide-8 Interactions with Enzymes
Currently, there is a significant gap in the scientific literature regarding the detailed enzymatic interactions of a standardized "this compound." While some studies on specific dipeptide structures labeled as "8" exist, a comprehensive analysis of enzyme inhibition kinetics and binding mechanisms for a singular "this compound" is not available.
Enzyme Inhibition Kinetics and Mechanism of Action
No specific data on the enzyme inhibition kinetics or the precise mechanism of action for a compound consistently identified as "this compound" could be found in the reviewed scientific literature. Research on a capped RY dipeptide, referred to as compound 8, has shown it to be an inhibitor of AICAR transformylase. nih.gov However, this finding is specific to that particular dipeptide and cannot be generalized to a broader "this compound" classification.
Characterization of Binding Sites and Allosteric Modulation
Information regarding the characterization of binding sites or the allosteric modulation of enzymes by a specific "this compound" is not available in the current body of scientific research.
This compound in Metabolic Pathway Modulation
The role of a specific "this compound" in the modulation of metabolic pathways has not been a subject of published in vitro studies. There is no available data on its use as a nitrogen source, its impact on carbon metabolism, or its cellular transport mechanisms.
Studies on this compound as a Nitrogen Source in Model Organisms (e.g., yeast, bacteria)
No research could be identified that investigates the potential of a specific "this compound" to serve as a nitrogen source for model organisms such as yeast or bacteria.
Influence of this compound on Carbon Flux and Energy Metabolism in Cell-Free Systems
There are no published studies examining the influence of a specific "this compound" on carbon flux or energy metabolism within cell-free systems.
Mechanisms of this compound Uptake and Transport in Model Cells
The mechanisms by which a specific "this compound" might be taken up and transported into model cells have not been elucidated in the available scientific literature. While some studies touch upon the transport of certain dipeptides in different contexts, such as through P-glycoprotein, these are not focused on a singular, defined "this compound" for its metabolic role. beilstein-journals.orgnih.govelifesciences.orgmpg.debiorxiv.org
This compound as a Research Tool for Cellular Process Probing
This compound has emerged as a valuable molecular tool for investigating fundamental cellular processes. Its unique properties allow researchers to probe complex biological pathways, offering insights into metabolic activities and the maintenance of cellular protein quality control.
Utilization of this compound in Metabolic Labeling Strategies for Biosynthetic Pathway Analysis
Metabolic labeling is a powerful technique that allows for the tracking and visualization of biomolecules within a cell. oup.com this compound, and dipeptides in general, can be chemically modified to serve as probes in these strategies. oup.com This approach often involves introducing a small chemical reporter group onto the dipeptide, which can then be detected through a specific chemical reaction, frequently with a fluorescent tag. oup.com
One key application of dipeptide-based metabolic labeling is in the study of bacterial cell wall biosynthesis. nih.govresearchgate.netacs.org The bacterial cell wall is a complex structure, with peptidoglycan being a major component. acs.org The biosynthesis of peptidoglycan involves a series of enzymatic steps, including the addition of a D-alanyl-D-alanine dipeptide to the growing peptidoglycan chain. researchgate.net
Researchers have successfully synthesized analogs of this dipeptide, such as those containing a reactive chemical handle, to hijack this biosynthetic pathway. nih.govacs.org These modified dipeptides are incorporated into the bacterial cell wall by the cell's own enzymes, such as MurF ligase. nih.govacs.org This strategy has been shown to be more efficient than using single D-amino acids for labeling, leading to higher levels of incorporation and better retention of the label on the cell surface. nih.govacs.org
This dipeptide-based metabolic labeling has been instrumental in:
Visualizing the sites of new cell wall synthesis in bacteria.
Studying the dynamics of peptidoglycan remodeling.
Developing novel strategies for targeting bacteria, for example, by recruiting antibodies to the bacterial surface. nih.govacs.org
| Parameter | Description | References |
| Labeling Strategy | Hijacking the intracellular peptidoglycan biosynthetic pathway using dipeptide analogs. | nih.govacs.org |
| Enzyme Targeted | MurF ligase, which incorporates the dipeptide into the peptidoglycan precursor. | nih.govacs.org |
| Advantage | Higher incorporation and retention of the label compared to single amino acid labeling. | nih.govacs.org |
| Application | Visualizing bacterial cell wall synthesis and developing antibacterial strategies. | nih.govresearchgate.netacs.org |
Role of this compound in Autophagy and Proteostasis Mechanisms in Cellular Models
Proteostasis, or protein homeostasis, is the process by which cells maintain the integrity and functionality of their proteome. mdpi.com This involves a complex network of pathways that regulate protein synthesis, folding, and degradation. mdpi.com Autophagy is a key cellular degradation pathway that removes damaged organelles and protein aggregates, playing a crucial role in maintaining proteostasis. researchgate.netnih.govmdpi.com
Dipeptides, as products of protein degradation, are intrinsically linked to proteostasis and autophagy. frontiersin.org Their levels within the cell can fluctuate in response to environmental changes and cellular stress. frontiersin.org Recent studies suggest that dipeptides are not merely byproducts of protein breakdown but may also act as signaling molecules that can influence cellular metabolism and stress responses. frontiersin.orgresearchgate.net
In the context of neurodegenerative diseases, which are often characterized by impaired proteostasis and the accumulation of toxic protein aggregates, the role of autophagy is critical. researchgate.netnih.gov For instance, in certain conditions, dipeptide repeat proteins can accumulate and form inclusions that are targeted for clearance by autophagy. researchgate.net Dysfunction in the autophagy pathway can therefore lead to the buildup of these and other toxic protein species, contributing to cellular damage. researchgate.net
The study of dipeptides in relation to autophagy and proteostasis is an active area of research. Understanding how dipeptide levels are regulated and how they, in turn, influence these fundamental cellular maintenance pathways could provide valuable insights into various diseases and the aging process. mdpi.commdpi.com
| Cellular Process | Role of Dipeptides | Implication in Disease | References |
| Proteostasis | Products of protein degradation, potential signaling molecules. | Imbalances in dipeptide levels may reflect or contribute to proteostasis dysfunction. | mdpi.comfrontiersin.org |
| Autophagy | Dipeptide repeat proteins can be targeted for autophagic clearance. | Impaired autophagy can lead to the accumulation of toxic dipeptide repeats and other aggregates. | researchgate.net |
Supramolecular Assembly and Material Science Applications (Non-Biological)
Beyond their biological roles, certain dipeptides possess the remarkable ability to self-assemble into well-ordered nanostructures, making them attractive building blocks for materials science. This has led to the development of novel biomaterials with a wide range of potential applications.
Self-Assembly Mechanisms of this compound into Nanostructures (e.g., hydrogels, fibers)
The self-assembly of dipeptides is driven by a combination of non-covalent interactions, including hydrogen bonding, aromatic stacking (in the case of aromatic amino acids), and hydrophobic interactions. acs.org The specific sequence of the amino acids in the dipeptide, as well as modifications to its N-terminus or C-terminus, can significantly influence the resulting nanostructure. frontiersin.org
A well-studied example is the dipeptide diphenylalanine, which can self-assemble into a variety of nanostructures, including nanotubes, nanovesicles, and hydrogels. acs.orgacs.org The assembly process is often sensitive to environmental conditions such as solvent composition and peptide concentration. acs.orgrsc.org For instance, at low concentrations, diphenylalanine may form vesicles, while at higher concentrations, it can form bilayers that bend and close to form nanotubes. acs.org
The formation of hydrogels from dipeptides is of particular interest for biomedical applications. frontiersin.orgpnas.org These hydrogels are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water. frontiersin.orgpnas.org The properties of these hydrogels can be tuned by altering the dipeptide sequence or by incorporating other molecules. frontiersin.org
| Nanostructure | Driving Forces for Assembly | Influencing Factors | References |
| Nanotubes/Nanovesicles | Aromatic stacking, hydrogen bonding, hydrophobic interactions. | Peptide concentration, solvent. | acs.org |
| Hydrogels | Entanglement of self-assembled nanofibers. | Dipeptide sequence, N- and C-terminal modifications. | frontiersin.orgpnas.org |
Rheological Properties and Structural-Assembly Relationships
The rheological properties of dipeptide-based materials, particularly hydrogels, are crucial for their potential applications. pnas.orgmdpi.com Rheology is the study of the flow and deformation of matter. For hydrogels, key rheological parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. pnas.org A material is considered a gel when G' is greater than G''. pnas.org
The mechanical properties of dipeptide hydrogels can be tuned by altering the dipeptide sequence, which in turn affects the underlying self-assembled nanostructure. frontiersin.orgnih.gov Even a single amino acid substitution can lead to significant changes in the hydrogel's stiffness and stability. frontiersin.org Furthermore, external factors like pH and the presence of salts can influence the rheological behavior. frontiersin.orgrsc.org
Some dipeptide hydrogels exhibit thixotropic properties, meaning they can become less viscous under shear stress (like shaking or injection) and then return to a gel state when the stress is removed. rsc.org This "shear-thinning" behavior is highly desirable for applications such as injectable drug delivery systems. mdpi.comrsc.org
| Rheological Property | Description | Controlling Factors | References |
| Storage Modulus (G') | Measure of the elastic character of the hydrogel. | Dipeptide sequence, crosslink density. | pnas.org |
| Loss Modulus (G'') | Measure of the viscous character of the hydrogel. | Dipeptide sequence, solvent viscosity. | pnas.org |
| Thixotropy | Shear-thinning behavior; gel-sol transition under stress. | Nanofiber network interactions. | rsc.org |
Future Directions and Emerging Research Avenues for Dipeptide 8
Development of Novel Synthetic Methodologies for Complex Dipeptide-8 Architectures
The synthesis of dipeptides is a cornerstone of peptide chemistry, yet the creation of complex this compound architectures with specific functionalities and stereochemistry presents ongoing challenges. Traditional methods like solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are well-established for linear peptides but may be inefficient for more intricate structures. asymchem.com Recent advancements are paving the way for more sophisticated and efficient synthetic routes.
Innovations in this area include the use of microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields, particularly for complex peptides. asymchem.commtoz-biolabs.com Another promising avenue is the development of chemoenzymatic methods, which utilize enzymes to catalyze peptide bond formation with high specificity, reducing the need for protecting groups and minimizing waste. researchgate.net The use of novel coupling reagents and strategies, such as those based on titanium tetrachloride (TiCl₄) combined with microwave heating, is also being explored to enhance the efficiency of solution-phase dipeptide synthesis. mdpi.com
Furthermore, the incorporation of non-natural or modified amino acids into the this compound structure is a key area of development. asymchem.comrroij.com This can lead to peptides with enhanced stability, unique conformational properties, and novel biological activities. The construction of diverse peptide architectures, such as cyclic or branched structures derived from a this compound core, is being facilitated by chemoselective peptide ligation techniques. rsc.org These methodologies offer the potential to create a new generation of this compound analogs with tailored properties for specific applications.
Table 1: Comparison of Synthetic Methodologies for Dipeptide Synthesis
| Methodology | Advantages | Disadvantages | Relevant Findings |
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency for linear sequences, amenable to automation. asymchem.com | Can be inefficient for complex or cyclic structures, may require harsh cleavage conditions. mtoz-biolabs.com | Remains a foundational technique for standard peptide synthesis. asymchem.com |
| Liquid-Phase Peptide Synthesis (LPPS) | Suitable for large-scale synthesis of short peptides, purification can be more straightforward. asymchem.com | More labor-intensive than SPPS, less suitable for long peptides. asymchem.com | Still relevant for specific applications, especially in industrial production. nih.gov |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved yields and purity. mtoz-biolabs.com | Requires specialized equipment. | Particularly effective for the synthesis of complex peptides. asymchem.com |
| Chemoenzymatic Synthesis | High specificity, mild reaction conditions, reduced waste. researchgate.net | Enzyme availability and stability can be limiting factors. | Enables the production of dipeptides through fermentative processes. researchgate.netnih.gov |
| Metal-Based Condensing Agents | High reactivity and efficiency in amide bond formation. mdpi.com | Potential for metal contamination in the final product. | TiCl₄ has been shown to be an effective condensing agent in solution-phase synthesis. mdpi.com |
Advanced Spectroscopic and Imaging Techniques for Real-Time this compound Interactions
Understanding the dynamic interactions of this compound with its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are providing unprecedented insights into these processes in real-time.
Fluorescence spectroscopy is a powerful tool for studying peptide interactions. researchgate.net By labeling this compound with a fluorescent probe, researchers can monitor its binding to proteins or other molecules, providing data on binding affinity and kinetics. researchgate.netresearchgate.net Time-resolved fluorescence techniques can further reveal dynamic changes in the local environment of the dipeptide upon interaction. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is invaluable for determining the three-dimensional structure of this compound in solution and for mapping its interaction surfaces with binding partners. acs.org Techniques like Correlation Spectroscopy (COSY) help in assigning proton signals and understanding the connectivity within the molecule. acs.org
Mass spectrometry (MS) has also become a primary tool for peptide analysis. biopharmaspec.com Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be used for rapid identification of dipeptides. nih.gov When coupled with separation techniques like capillary electrophoresis or liquid chromatography, MS can provide quantitative data on dipeptide levels in complex biological samples. acs.orgnih.gov
For visualizing interactions at the nanoscale, Atomic Force Microscopy (AFM) can be employed to study the self-assembly of this compound and its interactions with surfaces or larger biomolecular structures. arxiv.orgccspublishing.org.cn
Table 2: Spectroscopic and Imaging Techniques for Dipeptide Analysis
| Technique | Principle | Information Obtained |
| Fluorescence Spectroscopy | Excitation of a fluorophore and detection of emitted light. researchgate.net | Binding affinity, kinetics, conformational changes, micropolarity of environment. researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. acs.org | 3D structure, conformational dynamics, interaction mapping. acs.orgethz.ch |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. biopharmaspec.com | Molecular weight confirmation, sequence identification, quantification. nih.govacs.org |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. ccspublishing.org.cn | Secondary structure (e.g., β-sheet, random coil). ccspublishing.org.cn |
| Atomic Force Microscopy (AFM) | Scans a surface with a sharp tip to create a topographical image. arxiv.org | Nanoscale morphology, self-assembly, mechanical properties. arxiv.orgccspublishing.org.cn |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
The integration of computational modeling with experimental data provides a synergistic approach to unraveling the complex mechanisms underlying the function of this compound. mdpi.com This hybrid strategy allows for the prediction of molecular properties and behaviors, which can then be validated and refined through targeted experiments.
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of this compound and its interactions with other molecules, such as water or biological membranes, at an atomic level. acs.orgnih.govacs.org These simulations can reveal preferential conformations, hydrogen bonding patterns, and the influence of the solvent environment on the dipeptide's structure. acs.orgmdpi.com
Quantum mechanics (QM) calculations can provide a deeper understanding of the electronic properties of this compound, which are crucial for its reactivity and interaction with other molecules. nih.govresearchgate.net QM methods can be used to calculate properties like electron density and Mulliken populations, which can correlate with structural preferences and biological activity. nih.gov
By combining these computational methods with experimental techniques like NMR and fluorescence spectroscopy, a more complete picture of this compound's structure-function relationship can be obtained. arxiv.orgmdpi.com For instance, computational docking studies can predict the binding mode of this compound to a target protein, and these predictions can be validated by experimental binding assays. This iterative process of prediction and validation accelerates the discovery process and leads to a more profound mechanistic understanding. rsc.org
Exploration of this compound in Novel In Vitro Biochemical Assays and Cell-Free Systems
The exploration of this compound in novel in vitro biochemical assays is essential for discovering new biological activities and applications. These assays provide a controlled environment to study the specific effects of the dipeptide on enzymes, receptors, and other biological targets. For example, in vitro antioxidant assays like DPPH, ABTS, ORAC, and FRAP can be used to evaluate the radical scavenging and reducing capabilities of this compound. researchgate.net
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production and study of peptides and proteins without the complexities of living cells. frontiersin.orggenscript.com These systems offer several advantages, including the ability to easily incorporate non-canonical amino acids and to produce peptides that might be toxic to cells. frontiersin.org The use of CFPS allows for the rapid synthesis of this compound and its analogs for screening in various biochemical assays. frontiersin.org
Furthermore, CFPS can be used to study the interaction of this compound with specific proteins in a controlled manner. By co-expressing a target protein and synthesizing this compound in the same cell-free system, their direct interaction can be investigated without interference from other cellular components. frontiersin.orgnih.gov This approach is particularly useful for studying the effects of this compound on protein folding and function. The development of microfluidic-based cell-free systems also holds promise for high-throughput screening of this compound variants and their interactions.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Dipeptide-8 in laboratory settings?
Answer: this compound synthesis typically employs solid-phase peptide synthesis (SPPS) due to its efficiency in forming stable amide bonds. Key steps include:
- Resin selection : Use Fmoc- or Boc-protected amino acids on polystyrene resins for optimal yield .
- Characterization : Validate purity via reversed-phase HPLC (≥95% purity) and confirm structural identity using LC-MS or MALDI-TOF mass spectrometry. For reproducibility, document solvent gradients, column specifications, and ionization parameters .
- Critical controls : Include blank resin runs to detect cross-contamination and spiked samples to validate analytical sensitivity .
Q. Example Table: Analytical Methods for this compound Validation
| Method | Purpose | Key Parameters | Reference Standard |
|---|---|---|---|
| HPLC | Purity assessment | C18 column, 0.1% TFA gradient | USP <621> |
| LC-MS | Structural confirmation | ESI ionization, m/z range | Synthetic standard |
| FTIR | Functional group analysis | 4000–400 cm⁻¹ scan | NIST database |
Q. How can researchers design in vitro models to evaluate this compound’s bioactivity (e.g., collagen synthesis)?
Answer:
- Cell lines : Use human dermal fibroblasts (HDFs) for collagen-related studies due to their relevance to skin biology. Ensure passage numbers ≤10 to avoid senescence-induced variability .
- Dosage optimization : Perform dose-response curves (0.1–100 µM) with positive controls (e.g., TGF-β for collagen upregulation) .
- Endpoint assays : Quantify procollagen type I via ELISA or hydroxyproline assays. Normalize data to total protein content (Bradford assay) to account for cell density differences .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
Answer:
- Parametric tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk test). For non-normal distributions, apply Kruskal-Wallis with Dunn’s correction .
- Effect size reporting : Include Cohen’s d or η² to quantify practical significance, avoiding overreliance on p-values .
- Power analysis : Predefine sample sizes using G*Power software (α=0.05, β=0.2) to ensure detectable differences between treatment groups .
Advanced Research Questions
Q. How should researchers address contradictions in reported mechanisms of this compound (e.g., conflicting results on TGF-β pathway modulation)?
Answer:
- Methodological audit : Compare cell culture conditions (e.g., serum-free vs. serum-containing media), which may alter baseline TGF-β levels .
- Pathway inhibition assays : Use siRNA knockdown or small-molecule inhibitors (e.g., SB431542) to isolate this compound’s role in TGF-β signaling .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map upstream/downstream effectors, reducing reliance on single-pathway hypotheses .
Q. What in silico strategies can improve the predictive modeling of this compound’s stability and receptor interactions?
Answer:
- Molecular dynamics (MD) : Simulate peptide folding in explicit solvent models (e.g., TIP3P water) to predict aggregation-prone regions .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against putative targets (e.g., integrin receptors). Validate with mutagenesis data .
- Degradation prediction : Apply tools like PeptideCutter to identify protease-sensitive sites, guiding chemical modifications (e.g., D-amino acid substitution) .
Q. How can researchers ensure reproducibility in this compound studies when scaling from 2D to 3D tissue models?
Answer:
- Scaffold standardization : Use decellularized ECM or commercially available hydrogels (e.g., Matrigel®) to maintain consistency .
- Oxygen gradient control : Employ microfluidic devices or hypoxia chambers to mimic in vivo conditions, as O₂ levels affect peptide permeability .
- Validation metrics : Include qPCR for ECM markers (COL1A1, FN1) and confocal imaging for spatial distribution analysis .
Methodological Best Practices
Q. What ethical and regulatory considerations apply to this compound research involving human-derived samples?
Answer:
- IRB protocols : Obtain approval for primary cell use (e.g., HDFs from biopsies), specifying consent for commercial research applications .
- FDA guidelines : For preclinical-to-clinical translation, adhere to ICH S6(R1) on peptide immunogenicity testing .
- Data transparency : Share raw spectra, chromatograms, and analysis scripts via repositories like Zenodo to enable independent validation .
Q. How should conflicting data on this compound’s half-life in serum be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
